Tyrosylproline

Description

Overview of Dipeptides: Structure, Occurrence, and Biological Significance

Dipeptides are organic compounds formed when two amino acids are joined by a single peptide bond. turito.comsynopsisias.com This bond is created through a dehydration synthesis reaction, where the carboxyl group of one amino acid links to the amino group of another. synopsisias.com The resulting molecule has a distinct N-terminus (amino end) and C-terminus (carboxyl end). synopsisias.commsu.edu

Dipeptides are naturally present in virtually all living organisms and play a crucial role in a wide array of biological activities. turito.com They can be found in various tissues and are involved in processes ranging from protein metabolism to cellular signaling. researchgate.netnih.gov Some dipeptides are commercially and medically significant, such as the artificial sweetener aspartame. turito.comwikipedia.org They often exhibit different physical properties than their constituent amino acids; for instance, many are more water-soluble. turito.comwikipedia.org

The biological significance of dipeptides is vast. They can act as hormones, neurotransmitters, and regulators of enzymatic activity. turito.comresearchgate.netnih.gov Furthermore, some dipeptides have been identified as determinants of intracellular protein stability. nih.gov

Dipeptides are central to protein metabolism. During digestion, dietary proteins are broken down into smaller peptides and individual amino acids. wikipedia.org Dipeptides are a key product of this process and are absorbed more rapidly than free amino acids due to a separate uptake mechanism. wikipedia.org

Beyond their role as building blocks, dipeptides are emerging as important regulatory molecules. researchgate.netnih.gov They can influence cellular processes by interacting with proteins and affecting their activity, thereby playing a role in metabolic regulation in response to environmental changes. researchgate.netnih.govfrontiersin.org

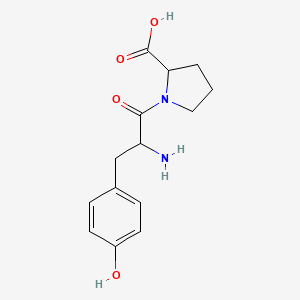

Tyrosylproline is a specific dipeptide composed of the amino acids tyrosine and proline. It has been identified in various biological contexts and is the subject of ongoing research to elucidate its precise functions. For instance, this compound has been detected in studies of fermented milk, where it was noted that certain lactic acid bacteria could reduce its levels, potentially impacting the bitterness of the final product. itjfs.com

Additionally, this compound has been identified as a bioactive compound in studies of bacterial endophytes from medicinal plants, suggesting potential antimicrobial properties. nih.gov Its presence has also been noted in metabolomics studies investigating various biological systems and disease states, indicating its potential as a biomarker. uu.nl The investigation into the specific roles of this compound is an active area of biochemical and biological research. researchgate.netdntb.gov.ua

Historical Context and Evolution of this compound Research

The study of dipeptides, including this compound, has evolved significantly with advancements in analytical techniques.

The initial discovery and characterization of dipeptides in biological samples were foundational to understanding their roles. Early studies focused on the statistical analysis of amino acid sequences in biologically active peptides to identify recurring dipeptide motifs. cdnsciencepub.com These investigations laid the groundwork for understanding the structural importance of specific dipeptide combinations.

The presence of this compound in various biological matrices has been reported in diverse research areas. For example, it was isolated in studies investigating pore-forming toxins from earthworms. dntb.gov.ua It has also been identified in the metabolic profiling of fermented dairy products and as a secondary metabolite from bacteria. itjfs.comnih.gov These initial identifications across different biological systems hinted at the widespread, albeit not fully understood, presence and potential functions of this dipeptide.

Modern research into dipeptides has been revolutionized by the development of sophisticated analytical platforms. researchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) have enabled the comprehensive profiling and quantification of hundreds of dipeptides simultaneously. researchgate.netnih.gov These methods offer high sensitivity and the ability to distinguish between structural isomers, which is a significant challenge in dipeptide analysis. researchgate.net

These technological advancements have opened new avenues for dipeptide research, including their potential use as biomarkers for diseases. researchgate.net The ability to accurately measure changes in dipeptide profiles in response to different conditions, such as diet or disease, provides valuable insights into their physiological roles. researchgate.net The field of peptide informatics is also rapidly advancing, with new computational methods being developed to predict peptide structure and interactions, further enhancing our understanding of their functions in complex biological systems. frontiersin.org

Recent studies have highlighted the diverse biological activities of dipeptides, including their roles in regulating cellular responses to stress and their potential as therapeutic agents. researchgate.netnih.govnovapublishers.com The ongoing research continues to uncover the intricate involvement of specific dipeptides like this compound in a wide range of biological processes.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYDHJARLHNEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosyl-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Dynamics of Tyrosylproline

Precursor Availability and Enzymatic Pathways of Tyrosylproline Formation

The synthesis of this compound is fundamentally dependent on the intracellular pools of its constituent amino acids, L-tyrosine and L-proline, and the presence of specific enzymes capable of catalyzing the formation of the peptide bond.

Studies in critically ill patients have demonstrated methods to analyze the whole-body production and metabolic flux of amino acids, including tyrosine and proline, providing insights into their availability for processes like protein and peptide synthesis. nih.gov In plant metabolomics, the levels of amino acids, including proline and tyrosine, are known to change in response to environmental stressors like salinity and nutrient deficiency, which would in turn affect their availability as precursors for dipeptide synthesis. mdpi.com For example, under salt stress, rice seedlings show an accumulation of key amino acids, including proline. mdpi.com Similarly, research on VERO cells has shown that the consumption and accumulation of non-essential amino acids like proline and tyrosine are dynamic and depend on the availability of other nutrients such as glucose and glutamine. diva-portal.org The metabolic pathways for these amino acids are interconnected with central carbon metabolism, where intermediates can serve as backbones for their synthesis. mdpi.com

The formation of the peptide bond between tyrosine and proline is an enzymatic process. While specific synthetases dedicated solely to this compound have not been extensively characterized, several classes of enzymes are known to catalyze such reactions.

Non-ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes found in bacteria and fungi that synthesize a wide array of peptide natural products. nih.govrsc.org NRPSs function as assembly lines, where specific domains, known as adenylation (A) domains, select and activate amino acids, which are then tethered to peptidyl carrier protein (PCP) domains for subsequent peptide bond formation by condensation (C) domains. nih.govspringernature.comnih.gov The modular nature of NRPSs allows for the incorporation of various amino acids, and it is plausible that specific NRPS modules could be responsible for the synthesis of this compound in microorganisms. The engineering of these A domains is a strategy for creating novel nonribosomal peptides. mdpi.com

Transpeptidases: These enzymes catalyze the transfer of an amino acid or peptide from one molecule to another. DD-transpeptidases are well-known for their role in bacterial cell wall cross-linking. wikipedia.orgresearchgate.net Another class, L,D-transpeptidases, are also involved in peptidoglycan synthesis, particularly in certain bacteria like Mycobacterium tuberculosis. nih.govuniprot.org While their primary role is in cell wall metabolism, the catalytic mechanism of transpeptidases, which involves forming a new peptide bond, suggests they could potentially be involved in dipeptide synthesis under certain conditions.

Other Enzymatic Synthesis: Laboratory and industrial synthesis of peptides can also be achieved using specific enzymes. For example, Dipeptidyl Aminopeptidase IV (DP IV) from Aspergillus oryzae has been used to catalyze peptide bond formation. Similarly, a mutated form of Prolyl Aminopeptidase (PAP) has shown the ability to synthesize proline-containing peptides.

Integration of this compound within Cellular and Systemic Metabolomes

Once synthesized, this compound becomes part of the metabolome, the complete set of small-molecule chemicals found within a biological sample. Its presence and concentration can be indicative of specific metabolic states and can be influenced by various biological processes.

Metabolomics, the large-scale study of metabolites, has become a powerful tool for identifying and quantifying molecules like this compound in various biological samples. scholaris.camdpi.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to generate metabolic profiles. scholaris.camdpi.com

This compound has been identified in untargeted metabolic profiling studies across different organisms and conditions:

In plants , it has been detected in studies investigating the effects of treatments like thidiazuron (B128349) on African violets and in analyses of non-volatile metabolites in rice. mdpi.commdpi.com

In microorganisms , this compound has been noted as a characteristic metabolite in fermented goat milk containing Lactobacillus casei. cnif.cn It has also been identified in the metabolic profiles of co-fermentations involving Eurotium cristatum. scispace.com

In humans , this compound has been listed as a metabolite in databases such as the Human Metabolome Database (HMDB) and the Metabolomics Workbench, indicating its presence in human samples. hmdb.cametabolomicsworkbench.org It has also been identified in metabolic profiling of dried blood spots. uu.nl

Table 1: Detection of this compound in Various Metabolomics Studies

| Organism/System | Study Context | Reference |

|---|---|---|

| African Violet (Saintpaulia ionantha) | Metabolomics of thidiazuron treatment | mdpi.com |

| Rice (Oryza sativa) | Analysis of non-volatile metabolites during grain filling | mdpi.com |

| Fermented Goat Milk | Metabolic profiling with Lactobacillus casei | cnif.cn |

| Eurotium cristatum Co-fermentation | Metabolomic profiles of liquid state fermentation | scispace.com |

| Human | Metabolic profiling of dried blood spots | uu.nl |

The concentration of this compound in a biological system is not static; it is subject to metabolic turnover, which includes both its synthesis and its degradation or conversion into other molecules. The turnover rate of proteins and peptides is a crucial aspect of cellular quality control and regulation. nih.gov This process ensures the removal of damaged molecules and allows for the adjustment of protein and peptide levels in response to changing cellular needs. nih.gov

The degradation of peptides can occur through the action of various peptidases. The rate of turnover can vary significantly between different proteins and peptides and is influenced by factors such as their structure and the cellular environment. nih.gov While specific turnover rates for this compound are not widely reported, studies on protein turnover kinetics provide a framework for understanding how dipeptides might be processed. nih.gov For example, in a study on yeast-derived peptides, the tetrapeptide Tyr-Pro-Leu-Pro (YPLP) was found to influence metabolic pathways related to energy metabolism and oxidative stress in mice, suggesting that peptides can be absorbed and exert biological effects before being fully degraded. nih.gov This implies that the turnover of this compound could be linked to its potential biological activities.

Microbial Contributions to this compound Metabolism and Biotransformation

The gut microbiota plays a significant role in the metabolism of various compounds, including amino acids and their derivatives. nih.govnih.gov Microorganisms possess a vast array of enzymes that can transform dietary components and host-derived molecules, a process known as biotransformation. nih.govinflibnet.ac.inmedcraveonline.com This microbial metabolism can produce a wide range of metabolites that can signal to the host. nih.govmdpi.com

Microbial enzymes are capable of both synthesizing and degrading peptides. For instance, microbial fermentation is a known method for producing bioactive peptides. The fermentation of milk proteins by fungi can yield dipeptides with specific activities. Conversely, the diverse enzymatic machinery of the gut microbiome can also break down peptides. libretexts.org The biotransformation of natural products by gut microbes is a key area of research, as it can significantly alter the bioactivity of these compounds. frontiersin.org It is therefore highly probable that gut microbes can metabolize this compound, either from dietary sources or from the breakdown of larger proteins, potentially converting it into other bioactive molecules.

Role of Gut Microbiota in this compound Production and Degradation

The dipeptide this compound is primarily considered an intermediate product resulting from the incomplete breakdown of dietary or host-derived proteins within the gastrointestinal tract. hmdb.ca The gut microbiota plays a crucial role in the metabolism of proteins and peptides that escape digestion in the upper gastrointestinal tract. oup.com Proline-containing peptides, in particular, often exhibit resistance to hydrolysis by human digestive enzymes, which allows them to reach the colon intact where they become available substrates for the resident microbial communities. cambridge.org

The production of this compound in the gut is therefore largely a consequence of the proteolytic activity of various bacteria. Microorganisms within the gut lumen secrete a wide array of proteases and peptidases that break down complex proteins into smaller peptides and individual amino acids. frontiersin.org Dipeptides like this compound can be transiently formed during this degradation cascade. While direct microbial synthesis of linear dipeptides can occur via enzymes such as non-ribosomal peptide synthetases (NRPs), a more significant source within the gut environment is the partial hydrolysis of protein matter. researchgate.net

The degradation of this compound is a key part of the broader amino acid metabolism performed by gut anaerobes, often through fermentation pathways known as Stickland reactions, where one amino acid is oxidized while another is reduced. nih.gov Organisms such as Clostridium sporogenes are well-documented for their ability to metabolize aromatic amino acids like tyrosine for energy. nih.govresearchgate.net The degradation of this compound would involve cleaving the peptide bond, releasing free tyrosine and proline. These amino acids can then enter specific microbial metabolic pathways. For instance, proline can serve as a potent electron acceptor in Stickland metabolism for bacteria like Clostridioides difficile, while tyrosine can be fermented to produce various aromatic end-products. nih.govnih.gov The availability of carbohydrates can influence the extent of this peptide and amino acid fermentation, with high carbohydrate availability often reducing the dissimilatory metabolism of amino acids. oup.com

The table below summarizes key gut bacteria implicated in the metabolism of peptides and the constituent amino acids of this compound.

| Bacterial Species | Phylum | Relevance to this compound Metabolism | Reference |

|---|---|---|---|

| Clostridium sporogenes | Firmicutes | Metabolizes aromatic amino acids (tyrosine) and proline via Stickland reactions for energy. | oup.comnih.govresearchgate.net |

| Clostridioides difficile | Firmicutes | Utilizes proline as a primary electron acceptor (Stickland acceptor) for growth. | nih.gov |

| Bacteroides thetaiotaomicron | Bacteroidetes | Known for its extensive capacity to degrade polysaccharides but also ferments peptides and amino acids like tyrosine. | oup.comnih.gov |

| Lactobacillus species (e.g., L. casei) | Firmicutes | Possess complex proteolytic systems capable of hydrolyzing peptides; involved in phenylalanine and tyrosine metabolism. | cnif.cncabidigitallibrary.org |

| Pseudomonas aeruginosa | Pseudomonadota | Produces proline-specific peptidases such as Aminopeptidase P. | mdpi.com |

Identification of Microbial Enzymes Catalyzing this compound Modifications

The modification and degradation of this compound by the gut microbiota are mediated by a specific set of microbial enzymes. The primary modification is the hydrolytic cleavage of the peptide bond between the tyrosine and proline residues, a reaction catalyzed by peptidases.

Due to the unique, rigid structure of proline, peptides containing this amino acid require specialized enzymes for their breakdown. mdpi.com A key enzyme capable of degrading this compound is Aminopeptidase P (APPro) (EC 3.4.11.9). This metalloprotease specifically cleaves the N-terminal amino acid from a peptide sequence where the second residue is proline (an Xaa-Pro bond). mdpi.com Therefore, APPro can directly hydrolyze Tyrosyl-proline into free L-tyrosine and L-proline. Such enzymes have been identified in various bacteria, including gut-associated species. mdpi.com

Other microbial peptidases also contribute to the processing of proline-containing peptides. Dipeptidyl peptidases (e.g., DPP-4, EC 3.4.14.5) are serine proteases that cleave dipeptides from the N-terminus of peptides that have proline or alanine (B10760859) at the penultimate position. nih.gov While this compound itself is a dipeptide, these enzymes are crucial for processing larger oligopeptides to potentially release Tyr-Pro. Furthermore, the extensive proteolytic systems of many gut microbes, such as lactic acid bacteria, include a variety of intracellular endopeptidases, dipeptidases, and aminopeptidases that collectively ensure the complete breakdown of peptides into amino acids. cabidigitallibrary.org

Once this compound is cleaved, the resulting free amino acids are further modified by other microbial enzymes. For example, in Clostridium sporogenes, the metabolism of tyrosine can be initiated by an aromatic amino acid aminotransferase and proceed through a reductive pathway involving 3-(aryl)acrylate reductase (acdA). uniprot.org Proline metabolism in organisms like C. difficile involves proline racemase , which converts L-proline to D-proline, followed by the action of d-proline reductase (Prd), a selenoenzyme that reduces D-proline to 5-aminovalerate as part of its energy metabolism. nih.gov

The table below details some of the key microbial enzymes involved in the metabolism and modification of this compound and its constituent amino acids.

| Enzyme Name | EC Number | Microbial Source Example | Action Relevant to this compound | Reference |

|---|---|---|---|---|

| Aminopeptidase P (APPro) | 3.4.11.9 | Pseudomonas aeruginosa | Directly cleaves the Tyr-Pro peptide bond, releasing tyrosine and proline. | mdpi.com |

| Dipeptidyl Peptidase 4 (DPP-4) | 3.4.14.5 | Microbial (general) | Cleaves X-Pro dipeptides from the N-terminus of larger peptides. | nih.gov |

| d-Proline Reductase (Prd) | 1.21.4.1 | Clostridioides difficile | Reduces D-proline (formed from L-proline) to 5-aminovalerate for energy conservation. | nih.gov |

| 3-(aryl)acrylate reductase (acdA) | 1.3.1.133 | Clostridium sporogenes | Catalyzes a key reduction step in the metabolic pathway of aromatic amino acids like tyrosine. | uniprot.org |

| General Microbial Proteases/Peptidases | - | Lactic Acid Bacteria (e.g., Lactobacillus) | Broad-specificity hydrolysis of peptides as part of the overall proteolytic system. | frontiersin.orgcabidigitallibrary.org |

Chemical Synthesis Strategies and Analogues of Tyrosylproline

Advanced Methodologies for Tyrosylproline Synthesis

Modern peptide synthesis has evolved to offer highly efficient and automated methods for creating peptides with high purity. openaccessjournals.com These advanced techniques are crucial for the synthesis of specific sequences like this compound, ensuring proper stereochemistry and yield.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is assembled sequentially while one end is anchored to an insoluble polymeric support, or resin. openaccessjournals.combachem.com This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing steps. bachem.com For a dipeptide like this compound, the synthesis would typically involve anchoring the C-terminal amino acid, proline, to the resin, followed by the coupling of the N-terminal amino acid, tyrosine.

To ensure the specific formation of the desired peptide bond and prevent side reactions, the reactive functional groups of the amino acids (the α-amino group and any side-chain functionalities) must be reversibly blocked with protecting groups. biosynth.com Two primary orthogonal protection strategies dominate SPPS: the Fmoc/tBu and the Boc/Bzl methods. iris-biotech.depeptide.com

The Fmoc/tBu strategy is the most widely used approach in contemporary SPPS. seplite.combeilstein-journals.org It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. iris-biotech.deseplite.com The side chains of the amino acids, including the hydroxyl group of tyrosine, are protected by acid-labile groups such as tert-butyl (tBu). seplite.com The Fmoc group is typically removed using a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). seplite.com This deprotection is mild, allowing the acid-sensitive side-chain protecting groups and the resin linkage to remain intact. seplite.com The final cleavage of the completed peptide from the resin and removal of the side-chain protecting groups is achieved simultaneously using a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.de

The Boc/Bzl strategy is the older, more traditional method. iris-biotech.de It uses the acid-labile tert-butoxycarbonyl (Boc) group for α-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. peptide.com This strategy is considered "quasi-orthogonal" because both protecting groups are removed by acid, but at different concentrations. biosynth.comiris-biotech.de The Boc group is removed at each step with a moderately strong acid like TFA, while the more stable Bzl-based side-chain protecting groups require a very strong acid, such as hydrofluoric acid (HF), for final cleavage. iris-biotech.depeptide.com While effective, the harsh conditions required for final deprotection, particularly the use of HF, have led to the Fmoc/tBu strategy being favored for many applications. iris-biotech.de

Table 1: Comparison of Fmoc/tBu and Boc/Bzl Protecting Group Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| α-Amino Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butoxycarbonyl) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl) |

| α-Amino Deprotection | Base (e.g., Piperidine) | Mild Acid (e.g., TFA) |

| Final Cleavage | Strong Acid (e.g., TFA) | Strong Acid (e.g., HF) |

| Orthogonality | Fully Orthogonal peptide.com | Quasi-Orthogonal biosynth.com |

| Key Advantage | Milder reaction conditions, less toxic reagents. seplite.com | Can be advantageous for certain complex or hydrophobic sequences. biosynth.com |

| Key Disadvantage | Fmoc group can be sensitive; potential for side reactions like diketopiperazine formation in dipeptide synthesis. | Requires specialized equipment and handling for hazardous strong acids like HF. iris-biotech.de |

The success of SPPS for this compound synthesis hinges on the appropriate choice of solid support (resin) and the optimization of the coupling reaction.

Resin Selection: The resin is an insoluble polymer support to which the first amino acid is attached via a linker. biosynth.com The properties of the resin, such as its polymer matrix and linker type, are critical for synthetic efficiency. biosynth.com

Polymer Matrix: Polystyrene (PS) cross-linked with divinylbenzene (B73037) is a common, inexpensive, and chemically inert support. biosynth.com However, its hydrophobicity can sometimes hinder the synthesis of certain peptides. Polyethylene glycol (PEG)-grafted PS resins (PEG-PS) offer improved swelling properties in polar solvents used for SPPS, enhancing reaction kinetics. nih.gov

Linker: The linker connects the peptide to the resin and determines the conditions required for final cleavage. For the Fmoc/tBu strategy, acid-sensitive linkers are used. Wang resin and 2-chlorotrityl chloride (2-CTC) resin are frequently employed. seplite.comgoogle.com The 2-CTC resin is particularly useful as it is highly acid-sensitive, allowing the peptide to be cleaved while keeping side-chain protecting groups intact if desired, creating protected peptide fragments for use in segment condensation. google.com For the synthesis of a C-terminal proline peptide, specific resins like DHPP resin may be used to prevent the formation of diketopiperazine (DKP), a common side reaction. biosynth.com

Coupling Reagent Optimization: The formation of the peptide bond between the carboxyl group of the incoming amino acid (tyrosine) and the free amino group of the resin-bound amino acid (proline) is facilitated by a coupling reagent. bachem.com This reagent activates the carboxyl group to form a reactive intermediate. bachem.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective activators. bachem.compeptide.com However, they can lead to racemization. To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are used. orgsyn.orgamericanpeptidesociety.org DIC is often preferred in automated synthesis because its urea (B33335) byproduct is soluble, simplifying its removal. bachem.com

Aminium/Uronium and Phosphonium Salts: These reagents, such as HBTU, HATU, HCTU, and PyBOP, are highly efficient and lead to rapid coupling with minimal racemization. peptide.comsigmaaldrich.com HATU is particularly effective for difficult couplings, including sterically hindered amino acids. peptide.comsigmaaldrich.com COMU, an Oxyma-based aminium salt, offers high reactivity and is considered safer than HOBt/HOAt-based reagents as it avoids potentially explosive precursors. bachem.com The choice of reagent and the use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are optimized to ensure a high coupling yield without side reactions. bachem.com

Table 2: Common Coupling Reagents for this compound Synthesis

| Reagent Class | Example(s) | Key Characteristics |

|---|---|---|

| Carbodiimides | DIC (Diisopropylcarbodiimide) | Cost-effective; soluble urea byproduct; requires an additive (e.g., Oxyma Pure, HOBt) to minimize racemization. bachem.comiris-biotech.de |

| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Highly efficient, fast reaction times, low racemization. peptide.comsigmaaldrich.com HATU is very reactive; COMU is a safer, highly effective alternative. bachem.comsigmaaldrich.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly effective, especially for sterically hindered couplings and cyclizations. peptide.comsigmaaldrich.com |

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, is the classical method of peptide synthesis where reactions are carried out in a homogeneous solution. openaccessjournals.comnih.gov While largely superseded by SPPS for routine synthesis due to the labor-intensive purification steps, LPPS remains valuable for large-scale production and for synthesizing peptides that are difficult to make on a solid support. nih.govmdpi.com

Instead of adding amino acids one by one, LPPS often employs a convergent strategy known as segment condensation or fragment ligation. nih.govnih.gov In this approach, smaller, protected peptide fragments are synthesized separately and then joined together in solution to form the final peptide. nih.gov

For a dipeptide like this compound, the process would be straightforward: a protected tyrosine derivative (e.g., Boc-Tyr(tBu)-OH) would be coupled with a protected proline ester (e.g., H-Pro-OMe). The coupling would utilize the same types of activating reagents as in SPPS (e.g., DIC/HOBt). This method allows for the purification and characterization of intermediate fragments, which can ensure the high purity of the final product. One-pot multi-segment condensation strategies are also being developed to improve the efficiency of this approach by minimizing intermediate purification steps. rsc.org

A significant drawback of LPPS is the challenge associated with purification and yield.

Yield Optimization: Maximizing yield in LPPS requires careful optimization of reaction conditions, including solvent choice, temperature, and the stoichiometric balance of reactants. Ensuring complete reactions is crucial to avoid the formation of closely related impurities that are difficult to separate from the target peptide. Recent developments aim to simplify purification; for example, using coupling reagents like T3P® that generate water-soluble byproducts, which can be easily removed through aqueous washes. mdpi.com Another emerging technique is a form of LPPS where a lipophilic tag is attached to the peptide, allowing for purification by precipitation. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Tyr-Pro |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| tert-butyl | tBu |

| tert-butoxycarbonyl | Boc |

| Benzyl | Bzl |

| Trityl | Trt |

| 2-chlorotrityl chloride | 2-CTC |

| Dicyclohexylcarbodiimide | DCC |

| Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |

| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma Pure |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |

| N,N-Diisopropylethylamine | DIPEA |

| Trifluoroacetic acid | TFA |

| Hydrofluoric acid | HF |

| Dimethylformamide | DMF |

| Divinylbenzene | DVB |

| Polyethylene glycol | PEG |

| Cyclic propylphosphonic anhydride (B1165640) | T3P® |

| Tyrosine | Tyr |

Chemo-Enzymatic Peptide Synthesis (CEPS) for this compound Assembly

Chemo-Enzymatic Peptide Synthesis (CEPS) presents a sophisticated and efficient methodology for the assembly of dipeptides like this compound. This approach merges the precision of enzymatic catalysis with the versatility of chemical synthesis, overcoming some of the limitations of purely chemical methods like Solid-Phase Peptide Synthesis (SPPS). qyaobio.comnih.gov CEPS is recognized for its mild reaction conditions, which minimize the risk of racemization and the need for extensive protecting group strategies. nih.gov

The general mechanism of CEPS involves the use of a hydrolase, such as a protease, in a kinetically controlled synthesis. nih.gov For the assembly of this compound (Tyr-Pro), a suitable acyl donor, typically an activated ester of tyrosine (e.g., N-protected Tyrosine methyl or ethyl ester), would be used. The proline would act as the nucleophile (the amine component).

A potential enzymatic catalyst for this specific linkage is a serine protease like α-chymotrypsin, which exhibits a strong preference for catalyzing reactions involving aromatic amino acids such as tyrosine at the P1 position of the substrate. psu.edu The enzyme facilitates the formation of the peptide bond between the carboxyl group of the tyrosine derivative and the secondary amine of proline. The reaction is typically conducted in aqueous-organic solvent mixtures or in frozen aqueous systems to shift the thermodynamic equilibrium from hydrolysis towards synthesis. nih.gov

The key advantages of employing CEPS for this compound synthesis are summarized below:

| Feature | Description | Reference |

| Stereoselectivity | Enzymes are inherently chiral and catalyze the reaction with high stereospecificity, ensuring the formation of the desired L-L or other stereoisomeric forms of Tyr-Pro without racemization. | nih.gov |

| Mild Conditions | The synthesis is performed under mild pH and temperature conditions, preserving the integrity of the amino acid side chains and reducing the need for orthogonal protecting groups. | qyaobio.com |

| Reduced Byproducts | Compared to SPPS, CEPS can lead to higher purity of the final product by minimizing side reactions and eliminating the need for harsh cleavage cocktails. | qyaobio.com |

| "Green" Chemistry | The use of enzymes as catalysts and often aqueous-based solvent systems aligns with the principles of green chemistry by reducing the reliance on toxic reagents and solvents. | nih.gov |

Design, Synthesis, and Conformational Analysis of this compound Analogues

Modifying the structure of this compound leads to the creation of analogues with altered chemical properties, conformations, and potentially new biological functions.

As mimics of phosphotyrosyl peptides, tyrosyl H-phosphonopeptides and methylphosphonopeptides are valuable tools for studying cellular signaling pathways involving protein tyrosine kinases and phosphatases. nih.gov These analogues contain a non-hydrolyzable or isoelectrically modified phosphate (B84403) group mimic. nih.gov

A solid-phase synthesis strategy has been developed for creating these analogues. nih.gov The key steps of this methodology are outlined below:

Peptide Assembly: The peptide backbone is synthesized on a solid support using the standard Fluorenylmethyloxycarbonyl (Fmoc) strategy.

Tyrosine Incorporation: The tyrosine residue is incorporated using an allyl-protected derivative.

Selective Deprotection: The allyl protecting group on the tyrosine side chain is selectively removed on-resin using a palladium catalyst, such as Pd(PPh₃)₄.

Phosphonylation/Methylphosphonylation:

For H-phosphonopeptides , the unprotected tyrosine hydroxyl group is reacted with di-tert-butyl-N,N-diethyl-phosphoramidite in the presence of 1H-tetrazole.

For methylphosphonopeptides , the reaction is performed with O-tert-butyl-N,N-diethyl-P-methylphosphonamidite, followed by an oxidation step.

Cleavage and Deprotection: The final peptide analogue is cleaved from the resin and fully deprotected using Trifluoroacetic acid (TFA).

This method has been shown to produce the desired phosphonopeptides in high yields and purities (often >90%). nih.gov

Cyclization of dipeptides is a common strategy to create conformationally constrained analogues. For this compound, the most straightforward cyclic derivative is the corresponding 2,5-diketopiperazine, also known as a cyclic dipeptide or anhydride. These cyclic structures are valuable as rigid scaffolds in medicinal chemistry and as synthetic intermediates.

The synthesis of this compound anhydride (cyclo(Tyr-Pro)) can be achieved through several methods, often involving the cyclization of a linear dipeptide precursor. A common approach involves heating the linear dipeptide methyl or ethyl ester in a high-boiling point solvent like toluene (B28343) or xylene, which promotes an intramolecular condensation reaction with the elimination of alcohol.

General Synthesis Steps for this compound Anhydride:

Esterification: The carboxyl group of the linear Tyr-Pro dipeptide is first protected, typically as a methyl or ethyl ester.

Deprotection of N-terminus: The N-terminal protecting group (if present) is removed to free the tyrosine amine group.

Intramolecular Cyclization: The dipeptide ester is heated in an appropriate solvent to induce intramolecular aminolysis, forming the six-membered diketopiperazine ring.

Purification: The resulting cyclic product is purified, usually by recrystallization or chromatography.

Characterization of the resulting cyclic derivative would involve standard analytical techniques:

| Analytical Technique | Expected Information |

| ¹H NMR | Confirmation of the cyclic structure through characteristic shifts of the α-protons and disappearance of terminal amine and carboxyl protons. |

| FTIR Spectroscopy | Presence of the characteristic cyclic imide/amide carbonyl stretching frequencies and absence of carboxylic acid O-H stretch. mdpi.com |

| Mass Spectrometry | Determination of the correct molecular weight for the cyclized product. |

Rational Design of this compound-Based Peptide Mimetics

The rational design of peptide mimetics is a key strategy in medicinal chemistry to develop molecules with improved pharmacological properties compared to their parent peptides. This approach aims to create analogues, or mimetics, that retain or enhance biological activity while overcoming limitations such as poor stability and low bioavailability. The process often involves computational and structural biology techniques to guide the design of novel molecules. nih.govsynvivobio.com

The core principle of rational design is to identify the key amino acid residues and their spatial arrangement responsible for biological activity—the pharmacophore. frontiersin.org This is often achieved through methods like molecular docking and dynamics simulations, which model the interaction between the peptide and its biological target. nih.govsynvivobio.com Based on the three-dimensional structure of the peptide-target complex, modifications can be introduced to the peptide sequence. These modifications can include substituting amino acids, altering the peptide backbone, or creating cyclic structures to constrain the conformation. cam.ac.uknih.gov

In the context of this compound (Tyr-Pro), rational design focuses on modifying the dipeptide to create mimetics with specific therapeutic applications. The design process considers the unique structural features of the Tyr-Pro motif, such as the bulky phenolic side chain of tyrosine and the conformationally restricted pyrrolidine (B122466) ring of proline, which often induces a β-turn in peptide chains.

One area of application has been in the development of enzyme inhibitors. For instance, analogues of a nonapeptide substrate for the HIV proteinase, which contains a Tyr-Pro sequence (Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH2), have been synthesized. nih.gov The design of these analogues involves fragment condensation in the solid phase to create variations of the original peptide, aiming to improve its interaction with the enzyme's active site. nih.gov

Another strategy involves creating simpler analogues to probe structure-activity relationships. The synthesis of N-terminal modified Tyr-Pro analogues, such as Tyr-Pro-NH2 (amide) and Tyr-Pro-OMe (methyl ester), has been explored. These simple modifications can significantly influence the molecule's properties and biological activity, with these specific analogues demonstrating analgesic effects. researchgate.net

Furthermore, conformational constraint is a powerful tool in peptidomimetic design. By cyclizing the peptide, its flexibility is reduced, which can lock it into a bioactive conformation and increase its resistance to enzymatic degradation. An example is the diketopiperazine of Tyr-Pro, cyclo(Tyr-Pro). researchgate.net The conformational landscape of such cyclic dipeptides is studied using spectroscopic methods and quantum chemical calculations to understand how the three-dimensional structure influences its properties. researchgate.net The table below summarizes different approaches to designing this compound-based mimetics.

| Design Strategy | Example Mimetic/Analogue | Rationale | Research Findings |

| Substrate Analogue Design | HIV Proteinase Substrate Analogues (e.g., Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH2) | To develop improved substrates or inhibitors for HIV proteinase by modifying a known peptide sequence containing Tyr-Pro. | Fragment condensation was successfully used to synthesize 11 analogues, which were then assayed as substrates for HIV-1 and HIV-2 proteinases. nih.gov |

| Simple Terminal Modification | Tyr-Pro-NH2 and Tyr-Pro-OMe | To investigate the influence of simple chemical modifications on the C-terminus on biological activity. | The amide and methyl ester analogues demonstrated significant analgesic activity in preclinical models, whereas the constituent amino acids alone did not. researchgate.net |

| Conformational Constraint | cyclo(Tyr-Pro) | To create a rigid structure that mimics a specific bioactive conformation of the linear dipeptide, potentially increasing stability and activity. | Spectroscopic and computational studies revealed that cyclo(Tyr-Pro) exists in both folded and extended conformations, providing insight into its structural dynamics. researchgate.net |

| Backbone Modification | N-t-Boc-Tyrosyl-Proline | The use of a tert-butyloxycarbonyl (Boc) protecting group modifies the N-terminus, which is a common strategy in peptide synthesis and can influence conformation. | X-ray crystallography has been used to determine the solid-state conformation of Boc-Tyr-Pro hydrates, showing specific cis/trans isomerism of the peptide bond. acs.org |

Chromatographic and Spectroscopic Characterization of Synthetic this compound

Following the synthesis of this compound and its analogues, rigorous characterization is essential to confirm the identity, purity, and structure of the compound. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis and purification of synthetic peptides like this compound. lookchem.com Reversed-Phase HPLC (RP-HPLC) is particularly common, where the peptide is separated based on its hydrophobicity. mdpi.comlcms.cz

The synthetic peptide is dissolved in a polar mobile phase and passed through a column containing a nonpolar stationary phase (e.g., C18 silica). mdpi.com A gradient of increasing organic solvent (like acetonitrile) is used to elute the components, with more hydrophobic molecules being retained longer. The purity of the this compound sample is determined by the peak area of the main component relative to any impurity peaks in the chromatogram. lcms.cz The identity of the peptide can be confirmed by comparing its retention time to that of a known standard or by coupling the HPLC system to a mass spectrometer (LC-MS). lcms.cz

The table below outlines a typical RP-HPLC method for the characterization of a synthetic peptide like this compound.

| Parameter | Condition | Purpose |

| Column | C18, Monolithic or Particle-Packed | Provides a nonpolar stationary phase for separation based on hydrophobicity. mdpi.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) | The aqueous phase. TFA and FA are ion-pairing agents that improve peak shape. FA is more suitable for MS detection. lcms.cz |

| Mobile Phase B | Acetonitrile (B52724) (ACN) with 0.1% TFA or FA | The organic phase used to elute the peptide from the column. lcms.cz |

| Gradient | 5-95% Mobile Phase B over 20-30 minutes | A gradual increase in organic solvent concentration ensures the separation of the main product from synthesis-related impurities. mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical columns. |

| Detection | UV Absorbance at 214 nm and 280 nm | Peptide bonds absorb strongly at ~214 nm. The tyrosine side chain provides specific absorbance at ~280 nm. lcms.cz |

| Expected Retention Time | Dependent on exact conditions, but predictable based on hydrophobicity. | Used for identification and purity assessment. mdpi.com |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of the synthesized this compound.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the peptide. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₄H₁₈N₂O₄ for this compound). researchgate.net The observed mass should match the calculated molecular weight of 278.30 g/mol . Tandem MS (MS/MS) can be used to sequence the dipeptide by fragmenting the molecule and analyzing the resulting daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical structure. researchgate.net These techniques provide information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming the presence of both tyrosine and proline residues and their connectivity through the peptide bond. Specific chemical shifts and coupling constants can also provide insight into the conformation of the peptide in solution. diva-portal.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. researchgate.net Characteristic absorption bands for the amide bond (Amide I and Amide II bands), carboxylic acid, and the aromatic ring of tyrosine can be identified, confirming the successful formation of the dipeptide structure. diva-portal.org

The following table summarizes the expected data from the spectroscopic characterization of this compound.

| Technique | Parameter | Expected Result for this compound |

| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ | m/z 279.1285 (Calculated for C₁₄H₁₉N₂O₄⁺) |

| ¹H NMR | Chemical Shifts (δ) in D₂O | Signals corresponding to aromatic protons of tyrosine (~6.8-7.2 ppm), α-protons of both residues, and aliphatic protons of the proline ring (~1.8-3.6 ppm). researchgate.net |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for carbonyl carbons (~170-180 ppm), aromatic carbons of tyrosine (~115-155 ppm), and aliphatic carbons of both residues. researchgate.net |

| FTIR | Wavenumbers (cm⁻¹) | Characteristic peaks for O-H stretch (phenol and acid), N-H stretch, C=O stretch (amide and acid), and C=C stretch (aromatic). researchgate.netnih.gov |

The combined use of these chromatographic and spectroscopic methods provides a comprehensive characterization of synthetic this compound, ensuring its identity, purity, and structural integrity for subsequent studies.

Enzymatic Degradation and Biotransformation Pathways of Tyrosylproline

Identification and Characterization of Enzymes Degrading Tyrosylproline

The hydrolysis of the Tyr-Pro peptide bond is catalyzed by a select group of enzymes. These can be broadly categorized as specific dipeptidases, which show a high affinity for X-Pro substrates, and broad-spectrum proteases, which have a more general activity.

The enzymatic cleavage of this compound is primarily accomplished by specific dipeptidases designed to handle the sterically hindered X-Proline bond. While broad-spectrum proteases can hydrolyze this bond, they do so with low efficiency and specificity.

Specific Dipeptidases: The most significant enzyme in this class is Prolidase (EC 3.4.13.9) , also known as X-prolyl dipeptidase. Prolidase is a metalloenzyme that specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. It is the principal enzyme responsible for degrading Tyr-Pro into its constituent amino acids, tyrosine and proline. It is ubiquitous in organisms from bacteria to mammals, where it functions as the final step in the degradation of proline-rich proteins like collagen.

Broad-Spectrum Proteases: Enzymes like Pronase (a mixture of proteases from Streptomyces griseus) and Proteinase K can digest proteins down to small peptides or free amino acids. While they can cleave the Tyr-Pro bond, they lack the specificity of prolidase and are typically used in laboratory settings for complete, non-specific protein digestion rather than physiological regulation. Their action on a small dipeptide like Tyr-Pro is generally inefficient compared to their action on larger polypeptide chains.

The table below summarizes the key enzymes involved in pathways related to this compound.

| Enzyme | EC Number | Primary Function | Relevance to this compound |

|---|---|---|---|

| Prolidase | 3.4.13.9 | Hydrolyzes X-Pro and X-Hyp dipeptides | Directly degrades this compound into Tyrosine and Proline. It is the primary enzyme for this reaction. |

| Dipeptidyl Peptidase IV (DPP-IV) | 3.4.14.5 | Cleaves X-Pro dipeptides from the N-terminus of polypeptides | Does not degrade the dipeptide itself but can release it from a larger peptide chain (e.g., from ...-Tyr-Pro-...). |

| Pronase | N/A (Mixture) | Broad-spectrum, non-specific protein digestion | Can hydrolyze the Tyr-Pro bond but with low specificity and efficiency. Primarily a laboratory tool. |

| Proteinase K | 3.4.21.64 | Broad-spectrum serine protease | Similar to Pronase, capable of cleaving the bond but not a specific physiological catalyst for Tyr-Pro degradation. |

The efficiency of Tyr-Pro hydrolysis is dictated by the precise molecular interactions within the enzyme's active site. The proline residue's rigid structure makes the adjacent peptide bond a challenging substrate, necessitating a specialized catalytic mechanism.

Mechanism of Prolidase: Prolidase is a classic example of a metalloenzyme, typically requiring two divalent metal ions (e.g., Mn²⁺, Zn²⁺, or Co²⁺) in its active site for catalysis. The catalytic process involves:

Substrate Binding: The dipeptide Tyr-Pro binds to the active site. The C-terminal proline ring fits into a specific hydrophobic pocket (S1' subsite), while the N-terminal tyrosine residue occupies the S1 subsite.

Metal Ion Coordination: One metal ion coordinates with the nitrogen atom of proline's ring and the carbonyl oxygen of the peptide bond. The second metal ion activates a water molecule.

Nucleophilic Attack: The metal-activated water molecule performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond.

Product Release: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond and the release of free tyrosine and proline.

The bulky, aromatic side chain of tyrosine can influence binding affinity and catalytic rate. Studies comparing the hydrolysis of various X-Pro dipeptides by prolidase often show that substrates with smaller, uncharged N-terminal residues (like Glycylproline) are hydrolyzed more efficiently than those with large, bulky residues like tyrosine, indicating a degree of steric hindrance in the S1 subsite.

The following table presents representative kinetic data for the hydrolysis of different X-Pro dipeptides by a model prolidase, illustrating the influence of the N-terminal residue.

| Substrate (X-Pro) | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

|---|---|---|---|

| Glycylproline (Gly-Pro) | 1.2 | 1500 | 1.25 x 106 |

| Alanine-Proline (Ala-Pro) | 1.8 | 1350 | 7.50 x 105 |

| This compound (Tyr-Pro) | 3.5 | 420 | 1.20 x 105 |

| Leucine-Proline (Leu-Pro) | 2.5 | 950 | 3.80 x 105 |

Note: Data are representative values for illustrative purposes and can vary based on the enzyme source and assay conditions.

Biological Contexts of this compound Degradation

The enzymatic breakdown of Tyr-Pro is not an isolated event but is integrated into larger physiological and ecological systems.

In vertebrates, the degradation of Tyr-Pro is a key step in the final stage of protein digestion and absorption. Dietary proteins are initially broken down in the stomach and small intestine by proteases like pepsin, trypsin, and chymotrypsin. This process generates a mixture of free amino acids and small peptides. Proline-containing peptides, including Tyr-Pro, are often resistant to these proteases and reach the intestinal brush border intact.

Here, membrane-bound and cytosolic peptidases of the enterocytes take over. Prolidase, which is highly expressed in the intestinal mucosa, hydrolyzes Tyr-Pro, releasing tyrosine and proline. These free amino acids are then transported across the cell membrane into the bloodstream via specific amino acid transporters. Once in circulation, they become part of the body's free amino acid pool, available for:

Protein Synthesis: Incorporation into new proteins.

Metabolic Precursors: Tyrosine serves as a precursor for neurotransmitters (dopamine, norepinephrine), hormones (thyroxine), and melanin. Proline is crucial for collagen synthesis.

Energy Production: Both amino acids can be deaminated and enter central metabolic pathways.

In the environment, microorganisms are the primary drivers of protein decomposition and nutrient recycling. The breakdown of proteinaceous matter from dead organisms and waste products releases peptides into soil and aquatic systems. Microbes utilize these peptides as essential sources of carbon and nitrogen.

Many bacterial and fungal species have evolved robust enzymatic systems to degrade resistant peptides like Tyr-Pro.

Lactic Acid Bacteria (e.g., Lactobacillus): In dairy fermentation, these bacteria use a complex proteolytic system to break down milk proteins (caseins) into peptides and amino acids, which influences the flavor and texture of products like cheese. Their system includes X-prolyl dipeptidyl aminopeptidases (which release X-Pro dipeptides) and prolidases (which degrade them).

Soil Bacteria (e.g., Bacillus, Pseudomonas): These organisms secrete extracellular proteases and possess intracellular peptidases to mineralize organic nitrogen from decaying plant and animal matter, making it available for other organisms in the ecosystem.

Marine Microorganisms: Marine bacteria and archaea degrade sinking organic particles (marine snow), a process vital for the global carbon and nitrogen cycles. Prolidases from these microbes are often adapted to function under high pressure and low temperatures.

| Microorganism | Relevant Enzyme | Environmental/Industrial Context |

|---|---|---|

| Lactobacillus delbrueckii | Prolidase (PepQ) | Dairy fermentation; breakdown of casein-derived peptides to reduce bitterness and provide nutrients. |

| Bacillus subtilis | Prolidase | Soil ecosystem; decomposition of organic matter and nitrogen cycling. |

| Pseudomonas aeruginosa | Prolidase | Soil and clinical environments; utilization of host proteins (e.g., collagen) as a nutrient source. |

| Aspergillus niger | Fungal Prolidase | Industrial enzyme production; used in the food industry for debittering protein hydrolysates. |

Engineered Enzymatic Systems for this compound Biotransformation

The unique specificity of enzymes that act on Tyr-Pro has prompted research into their modification and application in biotechnology. Protein engineering and enzyme immobilization are two key strategies used to create novel biocatalytic systems.

Protein Engineering: Techniques like site-directed mutagenesis and directed evolution are employed to alter the properties of natural prolidases. The goals of such engineering include:

Enhanced Catalytic Efficiency: Modifying amino acid residues in the S1 subsite to better accommodate the bulky tyrosine side chain, thereby increasing the kcat/Km for Tyr-Pro hydrolysis.

Improved Stability: Introducing mutations that increase the enzyme's tolerance to high temperatures, non-physiological pH, or the presence of organic solvents, making it more robust for industrial processes.

Altered Substrate Specificity: Broadening or narrowing the substrate range to target specific proline-containing peptides in a complex mixture.

Enzyme Immobilization: To improve reusability and process stability, prolidases can be immobilized onto solid supports such as porous glass beads, magnetic nanoparticles, or polymer membranes. Immobilization offers several advantages:

Reusability: The enzyme can be easily recovered from the reaction mixture and used in multiple batches.

Process Control: It allows for the development of continuous flow reactors, where the substrate solution is passed over a column of immobilized enzyme.

Enhanced Stability: The solid support can protect the enzyme from denaturation and degradation.

These engineered systems have practical applications, most notably in the food industry for the debittering of protein hydrolysates. Many bitter-tasting peptides derived from sources like soy, whey, or casein have a proline residue at the C-terminus. The specific cleavage of these peptides, including Tyr-Pro, by an engineered or immobilized prolidase can significantly improve the palatability of protein-fortified foods and supplements.

Directed Evolution and Enzyme Engineering for Enhanced Functionality

Enzyme engineering is a pivotal tool for tailoring enzymes to specific industrial processes by modifying their activity, specificity, and stability. nih.gov The primary strategies employed in enzyme engineering—rational design, directed evolution, and semi-rational design—each offer distinct advantages for enhancing enzyme functionality for dipeptides like this compound. nih.gov Knowledge of an enzyme's structure and function is crucial for selecting the most effective engineering strategy. nih.gov

Directed Evolution: This strategy mimics natural selection in a laboratory setting to evolve enzymes with desired properties without requiring detailed knowledge of the enzyme's structure. The process involves generating a large library of enzyme variants through random mutagenesis, followed by screening or selection for the desired function, such as enhanced catalytic activity towards this compound. pnas.orggoogle.com Continuous directed evolution systems, like phage-assisted continuous evolution (PACE), can rapidly generate enzyme variants with significantly improved characteristics. researchgate.net For instance, directed evolution has been successfully used to alter the substrate specificity of proteases, such as evolving a trypsin variant to cleave specifically at citrullinated arginines, a post-translational modification. pnas.org This approach could theoretically be applied to evolve proteases or peptidases to either efficiently synthesize this compound from its constituent amino acids (Tyrosine and Proline) or to selectively cleave protein sources to release the dipeptide.

These engineering techniques can overcome the limitations of natural enzymes, such as low efficiency, lack of specificity, or instability under industrial process conditions. nih.govengconf.us By enhancing enzyme functionality, it is possible to develop robust biocatalysts for the targeted production or degradation of this compound.

Table 1: Comparison of Enzyme Engineering Strategies for Modifying this compound-Related Biocatalysts

| Strategy | Description | Potential Application for this compound | Advantages | Limitations |

|---|---|---|---|---|

| Directed Evolution | Involves iterative rounds of random gene mutation and screening/selection for improved enzyme function. nih.govresearchgate.net | Evolving a peptidase to have higher specificity and catalytic efficiency for synthesizing or cleaving the Tyr-Pro bond. | Does not require prior knowledge of enzyme structure or mechanism. nih.gov Can achieve significant improvements in function. pnas.org | Requires a high-throughput screening or selection method; can be time-consuming and labor-intensive. google.com |

| Rational Design | Involves making specific, targeted changes to an enzyme's structure based on detailed knowledge of its active site and mechanism. nih.gov | Modifying the substrate-binding pocket of a protease to preferentially accommodate Tyrosine and Proline for enhanced dipeptide synthesis. | Can lead to precise and predictable changes. bakerlab.org Fewer variants need to be screened. | Requires a deep understanding of the protein's structure-function relationship, which is often lacking. nih.gov |

| Semi-Rational Design | A hybrid approach that combines targeted mutagenesis at specific sites with random mutagenesis in surrounding regions. nih.gov | Focusing mutagenesis on the active site loops of a protease to improve its affinity for this compound precursors, while allowing for unexpected beneficial mutations. | Balances the benefits of both rational design and directed evolution, potentially leading to more effective enzyme optimization. nih.gov | Still requires some structural information and a robust screening system. |

Biotechnological Applications in Flavor and Functional Ingredient Production

The targeted production of specific dipeptides like this compound through enzymatic processes has significant potential in the food and nutraceutical industries. google.com Engineered enzymes with enhanced functionality are key to developing economically viable biotechnological applications for producing flavor compounds and functional ingredients. nih.gov

Flavor Production: Peptides and amino acids are well-known contributors to the flavor profiles of foods, particularly the savory or "umami" taste. Enzymatic hydrolysis of proteins from sources like casein is a common method for producing flavor-active peptides. ua.es this compound, found in various protein hydrolysates, can act as a flavor modulator. By using proteases and peptidases—either naturally sourced or engineered for enhanced specificity—manufacturers can control the hydrolysis of proteins to generate hydrolysates enriched with this compound. This allows for the creation of unique and potent flavor enhancers for use in soups, sauces, and other savory products. The use of cell-free biomanufacturing systems with immobilized enzymes can further enhance the efficiency and stability of these processes. enginzyme.commdpi.com

Functional Ingredient Production: Beyond flavor, this compound is being investigated for its potential as a functional food ingredient with health benefits. Research has shown that this compound may possess neuroprotective properties and could play a role in cognitive health. It has been identified as an agonist for the adiponectin receptor 1 (AdipoR1), which is involved in pathways related to cognitive function. Furthermore, studies have noted its presence in oyster meat extracts, which have been linked to the management of dyslipidemia. medcraveonline.commedcraveonline.com

Biotechnological production using engineered enzymes offers a sustainable and controlled method to produce this compound for these applications. mdpi.com Instead of relying on extraction from natural sources where concentrations can be low and variable (e.g., 0.47 mg/g in soybean hydrolysate), enzymatic synthesis or targeted hydrolysis can produce this compound at higher concentrations and purity. researchgate.net This makes its incorporation into functional foods, dietary supplements, and nutraceuticals more feasible and cost-effective. mdpi.comresearchgate.net

Table 2: Biotechnological Applications of this compound

| Application Area | Description | Role of Enzymatic Processes | Potential Products |

|---|---|---|---|

| Flavor Industry | Use as a flavor enhancer or modulator, contributing to the overall taste profile of food products. | Controlled enzymatic hydrolysis of proteins (e.g., casein, soy protein) to generate this compound-rich hydrolysates. google.comua.es | Savory flavor ingredients for soups, snacks, and processed meals. |

| Functional Foods & Nutraceuticals | Incorporation into food products or supplements to provide specific health benefits beyond basic nutrition. | Enzymatic synthesis or targeted hydrolysis to produce purified this compound or enriched extracts for fortification. nih.gov | Dietary supplements for cognitive support ; functional beverages and foods. |

| Research & Development | Use as a standard or active compound in scientific research to investigate its biological activities. | Biocatalysis to synthesize high-purity this compound for experimental use. nih.gov | Purified this compound for in vitro and in vivo studies of its physiological effects. |

Biological Roles and Functional Investigations of Tyrosylproline

Tyrosylproline as a Putative Bioactive Compound

Research has increasingly pointed towards this compound as a dipeptide with notable bioactive properties. These attributes are largely associated with its ability to counteract microbial threats and oxidative stress, positioning it as a compound with potential therapeutic and protective applications.

Elucidation of Antimicrobial Activities

The antimicrobial potential of this compound has been identified in several studies. It has been detected as a bioactive compound in extracts from bacterial endophytes, which are microorganisms residing within plants. nih.govfrontiersin.org For instance, a study on bacterial endophytes from the medicinal plant Elephantorrhiza elephantina revealed the presence of this compound in extracts that exhibited antimicrobial activity against a range of pathogenic bacteria. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) of these crude extracts were found to range from 62.5 μg/mL to 250 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net

Further research has synthesized dipeptide mimetics based on the this compound structure, demonstrating significant broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria, including drug-resistant strains like methicillin-resistant S. aureus (MRSA). researchgate.netresearchgate.net Some of these mimetics have shown the ability to inhibit bacterial biofilm formation and even eradicate mature biofilms, a critical aspect in combating chronic infections. researchgate.netresearchgate.net The proposed mechanism of action involves the depolarization and destruction of the bacterial cell membrane, which is a mode of action that may reduce the likelihood of developing bacterial resistance. researchgate.netresearchgate.net Additionally, a cyclic form of this compound, known as this compound anhydride (B1165640) or maculosin, produced by the fungus Alternaria alternata, has been reported to possess antibiotic activities. mdpi.com

| Source/Type | Target Microorganisms | Observed Effect | Key Findings |

| Bacterial Endophyte Extracts | Escherichia coli, Staphylococcus aureus, Salmonella enterica, Vibrio cholerae, Bacillus cereus, Enterococcus durans | Antimicrobial activity | Crude extracts containing this compound showed MIC values ranging from 62.5 µg/mL to 250 µg/mL. nih.govresearchgate.net |

| Synthetic Dipeptide Mimetics | Gram-negative (E. coli, Klebsiella pneumoniae), Gram-positive (S. aureus), MRSA | Broad-spectrum antibacterial activity | Mimetics exhibited MICs as low as 2.5 to 5 µg/mL and were also found to inhibit and eradicate biofilms. researchgate.netresearchgate.net |

| This compound Anhydride (Maculosin) | Not specified in detail | Antibiotic activities | A cyclic dipeptide produced by Alternaria alternata with known phytotoxic and antibiotic properties. mdpi.com |

Characterization of Antioxidant Properties

The antioxidant capacity of this compound is another area of active investigation. The presence of a phenolic hydroxyl group in the tyrosine residue is a key structural feature that contributes to its ability to scavenge free radicals and mitigate oxidative stress. Studies have identified this compound in extracts of bacterial endophytes that also demonstrated antioxidant properties. frontiersin.org The antioxidant activity of such extracts is often attributed to a combination of compounds, including peptides like this compound, as well as flavonoids and other phenolic compounds. frontiersin.orgresearchgate.net

Furthermore, synthetic derivatives of this compound have been developed to enhance its antioxidant potential. For example, galloyl-peptide derivatives, where gallic acid is conjugated to peptides including a tyrosyl-proline sequence, have shown excellent antioxidative and anti-aging properties. google.com These derivatives have demonstrated the ability to increase collagen biosynthesis and inhibit its degradation, suggesting applications in skin health for preventing aging and improving elasticity. google.com The general antioxidant activity of dipeptides is a recognized phenomenon, and this compound is considered a contributor to these effects in various biological systems. ontosight.ai

| Source/Type | Assay/Model | Observed Effect | Key Findings |

| Bacterial Endophyte Extracts | General antioxidant assays | Contribution to overall antioxidant activity | This compound was identified among a diverse array of bioactive compounds, including flavonoids and phenolics, known for their antioxidant properties. frontiersin.org |

| Galloyl-Peptide Derivatives | In vitro assays | Excellent antioxidative and anti-aging properties | Conjugation with gallic acid significantly enhanced antioxidant capacity and promoted collagen synthesis. google.com |

| General Dipeptide Studies | Not specified | Antioxidant properties | The inherent chemical structure of dipeptides like this compound contributes to their antioxidant potential. ontosight.ai |

Role in Cellular Homeostasis and Stress Responses in Non-Human Systems

Beyond its direct bioactive effects, this compound plays a role in the intricate processes of cellular homeostasis and responses to environmental stress, particularly in non-human organisms such as plants.

This compound Accumulation and Metabolism in Plant Stress Physiology (e.g., drought in quinoa)

Plants have evolved complex mechanisms to cope with environmental stressors like drought. cabidigitallibrary.orgresearchgate.net One such mechanism involves the modulation of their metabolome to produce protective compounds. nih.gov In this context, this compound has been identified as a key metabolite that accumulates in quinoa (Chenopodium quinoa) under drought conditions. nih.gov

A non-targeted metabolomics analysis of two quinoa genotypes subjected to drought stress revealed a significant up-regulation of this compound. nih.gov This accumulation is part of a broader physiological response that includes the synthesis of reactive oxygen species (ROS) scavengers, such as soluble sugars and proline, to adapt to the stress. nih.govmdpi.commdpi.com The increase in this compound content, alongside other metabolites, is believed to contribute to the plant's ability to maintain cellular function and mitigate damage caused by drought. nih.govwsu.eduresearchgate.net This suggests that this compound may act as an osmoprotectant or a signaling molecule involved in the plant's stress response pathways.

| Organism | Stress Condition | Metabolic Change | Proposed Role |

| Quinoa (Chenopodium quinoa) | Drought | Significant up-regulation of this compound | Part of the plant's adaptive response to drought, potentially acting as an osmoprotectant or signaling molecule. nih.gov |

Modulation of Cellular Metabolic Pathways (e.g., lipid synthesis, general dipeptide effects)

Dipeptides, including this compound, can influence fundamental cellular metabolic pathways. researchgate.netncert.nic.inlibretexts.org While direct studies on this compound's specific effects on lipid synthesis are emerging, the broader impact of food-derived peptides on lipid metabolism is well-documented. mdpi.com These peptides can modulate the expression of transcription factors that control lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs). mdpi.com For instance, certain dipeptides have been shown to have an antagonistic effect on PPARγ, which is involved in lipogenesis, thereby potentially inhibiting lipid synthesis. mdpi.com

In the context of cancer metabolism, there is a recognized increase in lipid synthesis to support rapid cell proliferation. nih.gov While not directly implicating this compound, the general modulation of lipid pathways by peptides is an area of active research. Furthermore, some microbial-derived lipids and dipeptides have been shown to influence host metabolic pathways. nih.gov For example, a serine dipeptide has been linked to the reversal of fatty liver disease in mice by altering sphingolipid metabolism. nih.gov This highlights the potential for dipeptides like this compound, which can be produced during fermentation processes, to influence cellular metabolism. cnif.cnscispace.comfrontiersin.org

Interplay with Biological Systems and Emerging Roles

The interaction of this compound with biological systems is a complex and evolving area of research. nih.govuga.eduplos.orgmdpi.comnih.gov Its presence in fermented foods and its identification as a product of microbial metabolism suggest a potential role in host-microbe interactions. cnif.cnfrontiersin.org For example, this compound has been identified as a characteristic flavor peptide in fermented goat milk. cnif.cn

Emerging research points to other potential biological roles for this dipeptide. For instance, this compound anhydride was found to inhibit lysenin-induced hemolysis, suggesting a new activity for this compound. mdpi.com Lysenin is a pore-forming toxin, and its inhibition by this compound anhydride points to a potential protective role against certain types of cellular damage. mdpi.commdpi.com Additionally, studies on this compound-based dipeptides have explored their reactivity and interactions with other molecules, which is fundamental to understanding their function in complex biological systems. acs.org The continuous discovery of this compound in various biological contexts underscores the need for further investigation into its diverse and emerging roles.

Association with Gut Microbiota Composition and Metabolome in Disease Contexts (e.g., acute myelocytic leukemia)

Recent research has illuminated the intricate relationship between the gut microbiome, its metabolic products, and human diseases such as acute myelocytic leukemia (AML). umw.edu.pl Within this "gut-microbiome-metabolome axis," the dipeptide this compound has been identified as a significant metabolite. nih.govresearchgate.net Studies comparing AML patients to healthy individuals have revealed distinct profiles in both gut microbiota and metabolites. researchgate.net